4-(1-(2-Chloro-3-fluorophenyl)cyclohexyl)phenol
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Overview
Description
4-(1-(2-Chloro-3-fluorophenyl)cyclohexyl)phenol is an organic compound with the molecular formula C18H18ClFO. It is a phenolic compound characterized by the presence of a cyclohexyl group substituted with a 2-chloro-3-fluorophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-(2-Chloro-3-fluorophenyl)cyclohexyl)phenol typically involves the following steps:
Formation of the Cyclohexyl Intermediate: The cyclohexyl group is introduced through a cyclohexylation reaction, often using cyclohexyl bromide and a suitable base.
Substitution with 2-Chloro-3-fluorophenyl Group: The 2-chloro-3-fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.
Phenol Formation:
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods typically optimize reaction conditions to maximize yield and minimize by-products. The use of automated reactors and advanced purification techniques ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
4-(1-(2-Chloro-3-fluorophenyl)cyclohexyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can undergo reduction reactions, particularly at the cyclohexyl group, to form reduced derivatives.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Reduced cyclohexyl derivatives.
Substitution: Various substituted aromatic compounds depending on the specific reagents used.
Scientific Research Applications
4-(1-(2-Chloro-3-fluorophenyl)cyclohexyl)phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of 4-(1-(2-Chloro-3-fluorophenyl)cyclohexyl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the cyclohexyl and 2-chloro-3-fluorophenyl groups contribute to its hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(1-(2-Chlorophenyl)cyclohexyl)phenol
- 4-(1-(3-Fluorophenyl)cyclohexyl)phenol
- 4-(1-(2-Bromophenyl)cyclohexyl)phenol
Uniqueness
4-(1-(2-Chloro-3-fluorophenyl)cyclohexyl)phenol is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. This combination of substituents can significantly influence its chemical reactivity and biological activity, making it distinct from other similar compounds .
Properties
Molecular Formula |
C18H18ClFO |
---|---|
Molecular Weight |
304.8 g/mol |
IUPAC Name |
4-[1-(2-chloro-3-fluorophenyl)cyclohexyl]phenol |
InChI |
InChI=1S/C18H18ClFO/c19-17-15(5-4-6-16(17)20)18(11-2-1-3-12-18)13-7-9-14(21)10-8-13/h4-10,21H,1-3,11-12H2 |
InChI Key |
IVWVISWKVLBXGA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C2=CC=C(C=C2)O)C3=C(C(=CC=C3)F)Cl |
Origin of Product |
United States |
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